![molecular formula C20H19BrN6 B2559763 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-23-7](/img/structure/B2559763.png)
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the triazoloquinazoline class of compounds . These compounds have been studied for their potential anticancer activity .
Synthesis Analysis
Triazoloquinazoline derivatives can be synthesized through bioisosteric modification of other compounds, such as the triazolophthalazine ring system of L-45 . This process involves maintaining essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” would be similar to other triazoloquinazoline derivatives. It would include a triazoloquinazoline core, a 4-bromophenyl group, and a 4-methylpiperazino group .Aplicaciones Científicas De Investigación
Electrocatalysis and Heterocyclic Frameworks
- Application : The compound’s electrocatalytic properties have been explored for oxidative C–H cycloamination reactions. Specifically, it serves as a precursor for tricyclic [1,2,4]triazolo-[3,4-i]purine nucleosides. These heterocyclic frameworks find relevance in drug discovery and materials science .
Antiviral and Antimicrobial Agents
- Application : Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including isosteres like pyrimido-quinoxaline. These compounds hold promise as potential antiviral and antimicrobial agents .
Bioisosterism and Cancer Therapy
- Application : Targeting the PCAF (p300/CBP-associated factor) bromodomain is a therapeutic strategy for cancer treatment. A potent inhibitor, L-45, based on the triazolophthalazine scaffold, has been identified. The compound’s bioisosterism with [1,2,4]triazolo[4,3-c]quinazolines contributes to its activity .
Diheterocycle Synthesis via C(sp3)–H Functionalization
- Application : The compound enables the direct oxidative functionalization of sp3 C–H bonds in 2-methyl-azaheteroarenes. This protocol leads to the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles, demonstrating a wide substrate scope and functional group tolerance .
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline are Toll-like receptor 7 (TLR7) and c-Met kinase . TLR7 plays a critical role in the innate immune response , while c-Met kinase is involved in cellular processes such as proliferation, survival, and motility .
Mode of Action
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline interacts with its targets by binding to their active sites. For TLR7, it acts as an agonist, triggering an immune response . For c-Met kinase, it acts as an inhibitor, blocking the kinase’s activity and thus inhibiting tumor growth .
Biochemical Pathways
The activation of TLR7 by 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline can lead to the production of antiviral cytokines . The inhibition of c-Met kinase can disrupt several signaling pathways involved in cell growth and survival, leading to the inhibition of tumor growth .
Pharmacokinetics
Pharmacokinetic studies are crucial in evaluating the druggability of new compounds .
Result of Action
The activation of TLR7 by 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline can result in a strong antiviral immune response . The inhibition of c-Met kinase can lead to the suppression of tumor growth .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVRLJJDZQDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.